2-Amino-6-methylphenol
Overview
Description
2-Amino-6-methylphenol, also known as 6-Amino-o-cresol, is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-6-methylphenol are the biochemical pathways involved in lipid peroxidation . This compound has been found to have potent anti-ferroptotic activities , which means it can inhibit ferroptosis, a form of regulated cell death that is dependent on iron and lipid peroxides .
Mode of Action
This compound interacts with its targets by preventing the accumulation of lipid peroxides in living cells . This suggests that the compound’s mode of action is primarily through the inhibition of lipid peroxidation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in lipid peroxidation and ferroptosis . By inhibiting lipid peroxidation, this compound can prevent the accumulation of lipid peroxides, which are harmful to cells and can lead to cell death .
Pharmacokinetics
Given its potent anti-ferroptotic activities, it is likely that this compound has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of lipid peroxide accumulation in cells and the inhibition of ferroptosis . This can protect cells from damage and death, making this compound potentially useful in treating diseases associated with ferroptosis, such as neurodegenerative disorders, organ ischemia-reperfusion injury, and inflammatory conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-6-methylphenol at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-methylphenol can be synthesized through various methods. One common approach involves the reaction of 2-methylphenol with ammonia under appropriate reaction conditions . Another method includes the reduction of 2-methyl-6-nitrophenol using palladium on carbon (Pd/C) as a catalyst in the presence of ethanol and ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems ensures efficient production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Amino-6-methylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4-methylphenol
- 2-Amino-5-methylphenol
- 2-Amino-3-methylphenol
Comparison: 2-Amino-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct anti-ferroptotic properties, making it a valuable compound in medical research .
Properties
IUPAC Name |
2-amino-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKEYVDQYGZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170179 | |
Record name | 6-Amino-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17672-22-9 | |
Record name | 2-Amino-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17672-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-O-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-amino-6-methylphenol in the simultaneous hair dyeing and perming process?
A1: this compound functions as an oxidation dye in the described process. [] This means it undergoes oxidative coupling reactions in the presence of an oxidizing agent, forming larger, colored molecules within the hair shaft. This contributes to the desired color change during the simultaneous dyeing and perming treatment.
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